3,7-Decadiyne
Description
Significance of Internal Diynes in Contemporary Organic Chemistry Research
Internal diynes, hydrocarbons characterized by two carbon-carbon triple bonds located within the carbon chain, are fundamental building blocks in modern organic synthesis. mdpi.com Their rigid, linear structures and the high electron density of the alkyne groups make them versatile substrates for a wide array of chemical transformations. mdpi.com Unlike terminal alkynes, internal diynes lack the reactive terminal C-H bond, which imparts different reactivity and allows for selective transformations at the triple bonds themselves.
The significance of internal diynes stems from their utility in constructing complex molecular architectures. They are key precursors in cycloaddition reactions, polymerization, and the synthesis of conjugated polymers with interesting electronic and optical properties. mdpi.comrsc.org Gold-catalyzed cyclization reactions of diynes, for instance, have emerged as a powerful method for creating diverse organic scaffolds. beilstein-journals.org Furthermore, hydroelementation reactions, involving the addition of E-H bonds (where E can be B, Si, N, P, etc.) across the triple bonds, provide atom-economic routes to functionalized olefins and dienes, which are valuable intermediates in organic and materials chemistry. rsc.org The presence of two alkyne units allows for sequential or double additions, enabling the synthesis of a variety of products such as enynes, dienes, allenes, and heterocyclic compounds, although controlling the regio- and stereoselectivity of these reactions can be challenging. rsc.org
Overview of Research Trends Pertaining to Alkynes and Polyynes
The study of alkynes and their extended analogues, polyynes (molecules with multiple alternating single and triple bonds), is a vibrant area of chemical research. mdpi.com A major trend focuses on the development of novel catalytic systems to control the reactivity of the C-C triple bond. This includes metal-catalyzed cross-coupling reactions, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, which are instrumental in synthesizing complex conjugated systems. ontosight.airesearchgate.net There is also significant interest in alkyne metathesis for the synthesis of both small molecules and polymers.
Polyynes, in particular, are at the forefront of materials science research. They are investigated as molecular wires and as finite models for carbyne, the elusive one-dimensional allotrope of carbon. ontosight.ai Research in this area pushes the boundaries of synthetic chemistry to create ever-longer and more stable polyyne chains, often employing bulky end-groups to protect the reactive polyyne skeleton from degradation.
Another significant research trend involves the biological activity of alkyne- and polyyne-containing molecules. Many natural products feature these moieties and exhibit a broad range of bioactivities, including antifungal, antibacterial, and anticancer properties. rsc.orgontosight.ai This has spurred efforts to synthesize these natural products and their analogues to explore their therapeutic potential.
Positioning of 3,7-Decadiyne within Diyne Chemistry Research
This compound is an internal, non-conjugated diyne, meaning its two triple bonds are separated by more than one single bond—specifically, by a three-carbon (propyl) linker. Its chemical formula is C₁₀H₁₄ and its CAS number is 33840-20-9. guidechem.com Structurally, it is one of the simpler C10 diynes.
Despite the broad interest in diynes, a review of the academic literature indicates that this compound is a sparsely studied compound. Much of the research on decadiyne isomers has focused on conjugated systems like 1,3-decadiyne (B15466420) or terminal diynes like 1,9-decadiyne (B160743), which are valuable for polymerization and coupling reactions. orgsyn.orgcdnsciencepub.com For example, 1,3-diynes are important building blocks for natural products and materials with specific electronic properties, while 1,9-decadiyne is a common monomer in the synthesis of poly(α,ω-alkyldiynes). beilstein-journals.orgcdnsciencepub.com
The academic focus on these other isomers leaves this compound as a relatively unexplored entity. Its non-conjugated nature means it lacks the specific electronic properties of conjugated systems, but its two alkyne groups, separated by a flexible alkyl chain, offer potential for specific synthetic applications, such as the formation of medium-sized ring systems through intramolecular reactions.
| Property | This compound | 1,3-Decadiyne | 1,9-Decadiyne | 4,6-Decadiyne |
| CAS Number | 33840-20-9 | 55682-66-1 | 1720-38-3 | 16387-71-6 |
| Structure | Non-conjugated, Internal | Conjugated, Terminal | Non-conjugated, Terminal | Conjugated, Internal |
| Molecular Formula | C₁₀H₁₄ | C₁₀H₁₄ | C₁₀H₁₄ | C₁₀H₁₄ |
| Molecular Weight | 134.22 g/mol | 134.22 g/mol | 134.22 g/mol | 134.22 g/mol |
| Primary Research Focus | Limited/Unexplored | Synthesis of ynamides, natural product precursors. orgsyn.org | Monomer for polymerization, building block in materials science. cdnsciencepub.com | Synthesis of diols, building block for complex molecules. ontosight.ai |
Scope and Objectives of Academic Inquiry into this compound
The current academic landscape reveals that dedicated research into the synthesis, reactivity, and application of this compound is minimal. Therefore, the scope of academic inquiry is largely prospective, representing an opportunity for fundamental research.
Future objectives for the study of this compound could include:
Development of Efficient Synthetic Routes: While database entries suggest potential syntheses, such as the reaction of 1,5-hexadiyne (B1215225) with iodoethane, detailed and optimized laboratory procedures are not widely published. guidechem.com A primary objective would be to establish reliable and high-yielding methods for its preparation.
Exploration of Intramolecular Cyclization Reactions: As a non-conjugated 1,6-diyne (based on the numbering used for cyclization precursors), this compound could be an ideal substrate for studying intramolecular reactions to form seven-membered rings. Gold-catalyzed cyclizations of other internal 1,6-diynes have been shown to yield five-membered cyclic enones, and investigating the pathway for this compound could provide valuable mechanistic insights. beilstein-journals.org
Reactivity in Hydroelementation: A systematic study of hydroelementation reactions (e.g., hydroboration, hydrosilylation) would clarify the regioselectivity of additions to its non-equivalent internal alkyne positions and its potential to form di-functionalized alkanes or novel organometallic reagents. rsc.org
Application as a Molecular Linker: The C3 spacer between the alkyne groups provides a specific distance and flexibility. This could be exploited in materials science or supramolecular chemistry, where this compound could serve as a linker to construct larger, well-defined molecular architectures.
In essence, this compound stands as a simple yet uncharacterized member of the diyne family, offering a blank slate for foundational synthetic and mechanistic studies.
Structure
2D Structure
3D Structure
Properties
CAS No. |
33840-20-9 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
deca-3,7-diyne |
InChI |
InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h3-4,9-10H2,1-2H3 |
InChI Key |
JRTXBFZDUWXZCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCC#CCC |
Origin of Product |
United States |
Synthetic Methodologies for 3,7 Decadiyne and Analogue Internal Diyne Systems
Alkyne Coupling Strategies Applicable to 3,7-Decadiyne Synthesis
Coupling reactions are among the most powerful and direct methods for constructing the C(sp)-C(sp) bond that defines the 1,3-diyne motif. These reactions can be classified into homocoupling, for symmetrical diynes, and cross-coupling, for unsymmetrical structures.
Homocoupling reactions are ideal for the synthesis of symmetrical 1,3-diynes, including this compound, through the oxidative dimerization of a terminal alkyne precursor. The most prominent of these methods are the Glaser, Eglinton, and Hay couplings. wikipedia.orgrsc.org
The Glaser coupling , first reported in 1869, involves the coupling of terminal alkynes using a copper(I) salt, such as copper(I) chloride, in the presence of an oxidant like oxygen and a base, typically in an alcohol or aqueous ammonia (B1221849) solution. wikipedia.orgsemanticscholar.org The reaction proceeds through the formation of a copper(I) acetylide intermediate. rsc.org For the synthesis of this compound, the precursor would be 1-pentyne (B49018).
Modifications to the original Glaser protocol have been developed to improve yields and expand the reaction's scope. The Eglinton reaction uses a stoichiometric amount of a copper(II) salt, like cupric acetate (B1210297), in a solvent such as pyridine, which acts as both the solvent and the base. wikipedia.orgrsc.org The Hay coupling is a catalytic variant that utilizes a complex of copper(I) chloride with a chelating amine, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA), and uses air (O₂) as the oxidant to regenerate the active copper catalyst. wikipedia.orgrsc.orgorganic-chemistry.org The Hay modification is often preferred due to its catalytic nature and the improved solubility of the copper-TMEDA complex in a variety of organic solvents. rsc.orgorganic-chemistry.org
| Coupling Method | Catalyst System | Oxidant | Typical Conditions | Applicability to this compound |
| Glaser Coupling | Catalytic Cu(I) salt (e.g., CuCl) | O₂ (Air) | Ammonia or amine base in alcohol/water | Direct dimerization of 1-pentyne |
| Eglinton Reaction | Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂) | Internal (Cu(II)) | Pyridine (solvent and base) | Direct dimerization of 1-pentyne |
| Hay Coupling | Catalytic Cu(I) salt with TMEDA | O₂ (Air) | Organic solvents (e.g., acetone, THF) | Direct dimerization of 1-pentyne |
For the synthesis of unsymmetrical internal diynes, which are analogues of this compound, cross-coupling methodologies are required. These reactions couple two different alkyne-containing fragments.
The Cadiot-Chodkiewicz coupling is a cornerstone for the synthesis of unsymmetrical 1,3-diynes. alfa-chemistry.comrsc.org This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne (typically a bromoalkyne) and is catalyzed by a copper(I) salt in the presence of an amine base. nih.govrsc.orgwikipedia.org The mechanism involves the formation of a copper(I) acetylide from the terminal alkyne, which then reacts with the 1-haloalkyne. alfa-chemistry.com A significant challenge in this reaction is preventing the homocoupling of the terminal alkyne (a Glaser-type side reaction). nih.gov For the synthesis of an unsymmetrical analogue like 3,7-undecadiyne, one might couple 1-pentyne with 1-bromo-1-hexyne.
The Sonogashira coupling is a palladium/copper co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org While it does not directly form a diyne from two alkyne precursors, its principles can be adapted in a multi-step sequence. For instance, a terminal alkyne can be coupled with a vinyl dihalide, such as 1,1-dichloroethylene, via a Sonogashira reaction. nih.gov The resulting chloroenyne intermediate can then undergo base-promoted dehydrochlorination (an elimination reaction) to yield a terminal 1,3-diyne, which could be further functionalized. nih.gov This strategy has been successfully employed for the synthesis of 1,3-decadiyne (B15466420). nih.gov
| Coupling Method | Reactants | Catalyst System | Key Features |
| Cadiot-Chodkiewicz | Terminal Alkyne + 1-Haloalkyne | Cu(I) salt, Amine Base | Direct synthesis of unsymmetrical 1,3-diynes. alfa-chemistry.comrsc.org |
| Sonogashira (Adapted) | Terminal Alkyne + Vinyl Halide | Pd(0) catalyst, Cu(I) co-catalyst, Amine Base | Forms enynes, which can be converted to diynes in a subsequent step. nih.govresearchgate.net |
Alkyne metathesis is a powerful catalytic reaction that cleaves and reforms carbon-carbon triple bonds, enabling the redistribution of alkylidyne units. wikipedia.orgbeilstein-journals.org This reaction, catalyzed by metal-alkylidyne complexes (typically of molybdenum or tungsten), can be applied to the synthesis of internal diynes. beilstein-journals.orgnih.gov
There are several modes of alkyne metathesis:
Cross Metathesis (ACM): The reaction between two different internal alkynes to produce a new internal alkyne.
Ring-Closing Alkyne Metathesis (RCAM): An intramolecular reaction of a molecule containing two terminal alkyne groups (a diyne) to form a cyclic alkyne, often with the expulsion of a small volatile alkyne like acetylene. wikipedia.orgnih.gov
Acyclic Diyne Metathesis (ADMET): A step-growth polymerization of α,ω-diynes.
For synthesizing a specific internal diyne like this compound, one could envision a cross-metathesis reaction, although controlling the statistical product distribution can be challenging. A more strategic application is in the synthesis of complex macrocyclic diynes via RCAM, where the internal diyne motif is formed within a larger ring structure. wikipedia.orgnih.gov The development of highly active and functional-group-tolerant catalysts, such as Schrock's tungsten alkylidynes and Fürstner's molybdenum alkylidyne complexes with silanolate ligands, has significantly advanced the utility of this method. nih.govd-nb.info
Alternative Synthetic Routes to Internal Decadiyne Structures
Beyond direct coupling, internal diynes can be constructed through other classical organic transformations, particularly elimination reactions and strategic multistep sequences.
Alkynes are commonly synthesized via the double dehydrohalogenation of vicinal (adjacent) or geminal (same-carbon) dihalides using a strong base. libretexts.orglibretexts.org This principle can be extended to construct a diyne framework from a suitable precursor. For example, a double elimination reaction on a saturated precursor like 3,4,7,8-tetrabromodecane could theoretically generate this compound, although controlling the regioselectivity of the eliminations would be a significant challenge.
A more controlled approach involves the elimination from a dihalo-alkene or a related unsaturated substrate. As mentioned previously, a key step in an adapted Sonogashira synthesis of 1,3-decadiyne is the base-promoted dehydrochlorination of a 1-chloro-1-en-3-yne intermediate. nih.gov This highlights how elimination reactions are crucial components of synthetic sequences leading to diyne frameworks. Fragmentation reactions, while less common for simple diynes, can also generate triple bonds as part of a more complex rearrangement, such as the Fritsch–Buttenberg–Wiechell rearrangement, which can form diynes. wikipedia.org
Complex molecules are rarely formed in a single step. vapourtec.com The synthesis of this compound and its analogues can be approached through a logical sequence of reactions that build the molecule piece by piece. youtube.comyoutube.com A common strategy involves the generation of a key intermediate, which is then elaborated in subsequent steps.
A plausible multistep synthesis for an unsymmetrical analogue of this compound could involve:
Alkylation of a Terminal Alkyne: Start with a small terminal alkyne, such as propyne. Deprotonation with a strong base (e.g., sodium amide) forms an acetylide ion.
C-C Bond Formation: The acetylide acts as a nucleophile and reacts with an alkyl halide (e.g., 1-bromopropane) via an Sₙ2 reaction to form a larger internal alkyne (e.g., 2-hexyne).
Functionalization and Coupling: The internal alkyne could be further manipulated to introduce a terminal alkyne or haloalkyne functionality at one end, followed by a Cadiot-Chodkiewicz or adapted Sonogashira coupling to complete the diyne framework.
This approach offers high flexibility, allowing for the introduction of various functional groups and the construction of complex diyne architectures through the careful planning of reaction sequences. vapourtec.com
Optimization of Reaction Conditions for Enhanced Yield and Purity in Internal Diyne Synthesis
The synthesis of internal diynes, such as this compound, often relies on coupling reactions that form a new carbon-carbon bond between two alkyne fragments. The efficiency of these reactions, measured by chemical yield and product purity, is highly sensitive to a range of parameters. Key strategies in the synthesis of unsymmetrical diynes, like the Cadiot-Chodkiewicz coupling, and symmetrical diynes, via methods like the Glaser-Eglinton-Hay coupling, have been extensively optimized. researchgate.net
The primary challenge in cross-coupling reactions is often the suppression of homocoupling, where the terminal alkyne or the haloalkyne starting material reacts with itself, leading to a mixture of products and reducing the yield of the desired unsymmetrical diyne. nih.gov Optimization focuses on the careful selection of catalysts, ligands, solvents, bases, and temperature to favor the desired cross-coupling pathway.
Catalyst and Ligand Systems: The choice of metal catalyst and accompanying ligands is paramount. Copper salts, particularly copper(I) iodide (CuI), are classic catalysts for the Cadiot-Chodkiewicz coupling. organic-chemistry.org However, modern protocols often incorporate palladium co-catalysts to enhance reaction rates and selectivity. For instance, a palladium-catalyzed protocol using a phosphine-olefin ligand has been shown to effectively couple a broad range of terminal alkynes and haloalkynes with high selectivity, successfully suppressing homocoupling. organic-chemistry.org Gold-catalyzed oxidative cross-coupling has also emerged as a powerful method, achieving excellent heteroselectivity (>10:1) and yields in the presence of a 1,10-Phenanthroline ligand and an oxidant like Phenyliodine diacetate (PhI(OAc)₂). organic-chemistry.org Iron-catalyzed systems have been developed for generating unsymmetrical 1,3-butadiynes in aqueous media, offering a more environmentally benign approach. organic-chemistry.org
Solvent and Base Effects: The reaction medium and the base used play crucial roles. Solvents like dimethylformamide (DMF) are common, but their compatibility with all reaction components must be verified. nih.gov The choice of base is critical for the deprotonation of the terminal alkyne to form the reactive acetylide intermediate. Amines such as n-butylamine are frequently employed. However, optimization studies have shown that in some systems, alternative bases or elimination conditions, such as using lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (B95107) (THF), can be more effective, particularly when the bromoalkyne is generated in situ. nih.gov
Temperature and Other Factors: Reaction temperature is a key variable to control reaction kinetics and minimize side reactions. Cadiot-Chodkiewicz couplings are often run at or slightly above room temperature. In cases where one of the coupling partners is volatile or unstable, performing the reaction at lower temperatures (e.g., -78 °C to 0 °C) can be beneficial. nih.gov The use of molecular oxygen or other oxidants is essential in homocoupling reactions like the Hay coupling, where a copper-TMEDA (tetramethylethylenediamine) catalyst is typically used. researchgate.net
The table below summarizes findings from various studies on the optimization of reaction conditions for internal diyne synthesis.
Table 1: Optimization of Reaction Conditions for Internal Diyne Synthesis
| Coupling Type | Catalyst System | Ligand | Base / Additive | Solvent | Temperature | Key Findings & Outcome |
|---|---|---|---|---|---|---|
| Cadiot-Chodkiewicz | CuCl | - | NH₂OH·HCl, n-BuNH₂ | DMF | Room Temp. | Standard conditions; yield can be compromised by homocoupling. |
| Cadiot-Chodkiewicz | CuI / Pd(0) | Phosphine-olefin | - | - | Room Temp. | High selectivity for cross-coupling, suppressing homocoupling of electron-rich alkynes. organic-chemistry.org |
| Cadiot-Chodkiewicz | Fe catalyst | - | - | Water | Room Temp. | Enhanced yield and selectivity, especially when coupling less acidic with more acidic alkynes. organic-chemistry.org |
| In Situ Cadiot-Chodkiewicz | CuCl | - | LiHMDS | THF | -78 to 0 °C | Low yield, but demonstrates feasibility for using unstable bromoalkynes generated in situ. nih.gov |
| Oxidative Cross-Coupling | Gold (Au) | 1,10-Phenanthroline | PhI(OAc)₂ (oxidant) | - | - | Excellent heteroselectivity (>10:1) and good to excellent yields. organic-chemistry.org |
Chemical Reactivity and Transformation Pathways of 3,7 Decadiyne
Electrophilic and Nucleophilic Addition Reactions of Internal Triple Bonds in 3,7-Decadiyne
The triple bonds of this compound are regions of high electron density, making them susceptible to attack by electrophiles. In electrophilic addition, an electrophile adds to one of the sp-hybridized carbons, leading to the formation of a vinyl cation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. Due to the symmetrical nature of the triple bonds in this compound (each is substituted with an ethyl and a propyl group), the initial addition of an electrophile can occur at either carbon of the triple bond, potentially leading to a mixture of regioisomers if the two triple bonds have different accessibility or electronic environments, though in this symmetrical molecule, they are equivalent.
Nucleophilic addition to internal alkynes like this compound is also possible, particularly when the alkyne is activated by an electron-withdrawing group or when a strong nucleophile is used. The reaction proceeds through a vinyl anion intermediate. For unactivated internal alkynes, this type of reaction is less common than electrophilic addition but can be facilitated by transition metal catalysts.
For a symmetrical internal alkyne such as this compound, regioselectivity in the initial addition step across one of the triple bonds is not a factor. However, if the addition reaction proceeds further to the second triple bond, the nature of the substituent added in the first step will influence the regioselectivity of the second addition.
The stereoselectivity of addition reactions to alkynes is a crucial aspect. The addition of reagents can occur in a syn or anti fashion. Syn-addition results in the two new substituents being on the same side of the newly formed double bond, leading to a (Z)-alkene. Conversely, anti-addition, where the substituents add to opposite faces of the triple bond, results in an (E)-alkene. The stereochemical outcome is often dependent on the reaction mechanism and the reagents used. For example, hydroboration-oxidation of internal alkynes typically proceeds with syn-addition, while the addition of halogens often occurs via an anti-addition mechanism.
The hydrogenation of this compound can be controlled to yield different products depending on the catalyst and reaction conditions. Complete hydrogenation over a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) will reduce both triple bonds to single bonds, yielding decane.
Alternatively, partial hydrogenation can be achieved to produce either the corresponding (Z,Z)-3,7-decadiene or (E,E)-3,7-decadiene. The use of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), typically results in the syn-addition of hydrogen, leading to the formation of the (Z,Z)-diene. In contrast, dissolving metal reductions, for instance with sodium in liquid ammonia (B1221849), proceed via an anti-addition mechanism to give the (E,E)-diene.
| Catalyst/Reagent | Product | Stereochemistry of Addition |
|---|---|---|
| Ti(C₅H₅)₂(1-methylallyl) | Decane | Not applicable (complete reduction) |
| Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) | (Z,Z)-3,7-Decadiene | Syn |
| Na in NH₃(l) | (E,E)-3,7-Decadiene | Anti |
Cycloaddition Reactions Involving this compound (e.g., Diels-Alder, [2+2+2] Cyclotrimerizations)
The triple bonds of this compound can participate as dienophiles or dipolarophiles in cycloaddition reactions. In a Diels-Alder reaction, an alkyne reacts with a conjugated diene in a [4+2] cycloaddition to form a cyclohexadiene derivative. chemistry-chemists.comresearchgate.netmedtsu.tula.ruacs.orgresearchgate.net The reaction is thermally allowed and proceeds in a concerted fashion. researchgate.net The use of an internal diyne like this compound could potentially lead to a double Diels-Alder reaction if a sufficient amount of the diene is present.
Another important cycloaddition is the [2+2+2] cyclotrimerization, which is typically catalyzed by transition metals such as nickel, cobalt, or rhodium. researchgate.netvdoc.pub In this reaction, three alkyne units combine to form a substituted benzene (B151609) ring. The cyclotrimerization of an internal diyne like this compound could proceed intramolecularly if the triple bonds were appropriately tethered, or intermolecularly with another alkyne to form a more complex aromatic system. The regioselectivity of such reactions with unsymmetrical alkynes can be a challenge, but for a symmetrical diyne, the number of possible products is reduced.
Oxidative and Reductive Transformations of the this compound Framework
The triple bonds of this compound are susceptible to both oxidative and reductive cleavage. Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the triple bonds, typically leading to the formation of carboxylic acids. Ozonolysis of this compound, followed by an oxidative workup, would be expected to yield propanoic acid and butanoic acid.
Reductive transformations, other than hydrogenation, can also be performed. For instance, the reaction of a sterically hindered derivative, 2,2,5,5,6,6,9,9-octamethyl-3,7-decadiyne, with sulfur monochloride (S₂Cl₂) results in a reductive sulfuration reaction to furnish a 4H,5H-thiepin derivative in high yield. This reaction proceeds via the addition of S₂Cl₂ to one of the triple bonds, followed by an intramolecular addition and subsequent loss of a sulfur atom to form the seven-membered heterocyclic ring.
| Reactant | Reagent | Product | Yield |
|---|---|---|---|
| 2,2,5,5,6,6,9,9-octamethyl-3,7-decadiyne | S₂Cl₂ | 4H,5H-thiepin derivative | 99% |
Functionalization of this compound via Substitution and Derivatization Reactions
While the carbon-carbon triple bonds are the primary sites of reactivity, functionalization can also occur at the propargylic positions (the carbon atoms adjacent to the triple bonds). These positions are activated towards radical substitution reactions. Furthermore, derivatization of the initial products from addition or cycloaddition reactions can lead to a wide array of functionalized molecules. For example, the cyclohexadiene product from a Diels-Alder reaction can be further hydrogenated or subjected to other alkene reactions.
Transition Metal-Catalyzed Reactions of Internal Diynes
Transition metal catalysis plays a pivotal role in the functionalization of diynes like this compound. A variety of metals, including palladium, rhodium, iridium, and gold, can catalyze a range of transformations. These include hydratation, hydroamination, and hydrothiolation reactions, which involve the addition of water, amines, and thiols across the triple bonds, respectively. These reactions often exhibit high regio- and stereoselectivity, which can be controlled by the choice of catalyst and ligands.
For internal diynes, transition metal catalysts can also promote cascade reactions where both triple bonds react in a sequential manner, leading to the formation of complex cyclic or polycyclic structures. The presence of two reactive sites in this compound makes it an interesting substrate for the development of new catalytic methodologies aimed at the synthesis of complex organic molecules.
Mechanistic Investigations of Carbon-Carbon Bond Activation in Diynes
The activation and cleavage of carbon-carbon (C-C) bonds are of significant interest in organic synthesis, offering pathways to construct complex molecular architectures from simpler precursors. columbia.edu However, the inherent stability of C-C bonds presents considerable thermodynamic and kinetic challenges. columbia.eduwikipedia.org The high bond energy (approximately 90 kcal/mol) and the directional nature of sp-hybridized orbitals make C-C bonds less accessible for interaction with metal centers compared to C-H bonds. columbia.eduwikipedia.org Despite these difficulties, transition metal catalysts have been developed to facilitate the cleavage of C-C bonds in various substrates, including internal diynes like this compound.
Mechanistic studies have revealed two primary pathways for transition metal-mediated C-C bond activation: oxidative addition and β-carbon elimination. wikipedia.orgwiley-vch.de
Oxidative Addition : This mechanism involves the direct insertion of a low-valent metal center into a C-C σ-bond, forming a bis(organyl)metal complex. wikipedia.orgwiley-vch.de This process is often thermodynamically unfavorable as it breaks a stable C-C bond to form two generally weaker metal-carbon (M-C) bonds. wikipedia.org Consequently, this pathway is more common in strained ring systems where the release of ring strain provides a thermodynamic driving force. wiley-vch.de
β-Carbon Elimination : This pathway is the reverse of carbometallation (the insertion of an unsaturated bond into an M-C bond). wiley-vch.de It involves the formation of a metal-carbon intermediate and a double bond simultaneously. wikipedia.org
In the context of diynes, research has demonstrated that transition metal catalysts can promote the cleavage of either the C-C single bond situated between the two alkyne functionalities or the C≡C triple bond itself. nih.gov For instance, the reaction of internal diynes in the presence of catalysts like triruthenium dodecacarbonyl (Ru₃(CO)₁₂) or palladium(II) nitrate (B79036) (Pd(NO₃)₂) with 2-aminophenol (B121084) can lead to the formation of benzoxazoles and ketones through two distinct C-C bond cleavage modes. nih.gov
Further mechanistic insights come from palladium-catalyzed reactions. For example, the palladium-catalyzed reaction between a 1,3-diyne and cyclopropanol (B106826) involves C-C bond activation to regioselectively synthesize 1,3-enynes. chemrxiv.orgchemrxiv.org Detailed investigations, including deuterium (B1214612) labeling experiments and Density Functional Theory (DFT) calculations, have been employed to elucidate the catalytic cycle. chemrxiv.orgchemrxiv.org Preliminary studies using radical scavengers in these specific systems have indicated that the transformation does not proceed via a radical pathway. chemrxiv.orgchemrxiv.org
Role of Catalyst Systems in Directing Reaction Pathways
The choice of catalyst is paramount in controlling the reaction pathways of diynes, directing the transformation toward a specific, desired product. A wide array of transition metal catalysts, including those based on ruthenium, rhodium, palladium, platinum, manganese, and copper, have been utilized to achieve various hydrofunctionalization reactions of 1,3-diynes. mdpi.com
Catalyst systems can be finely tuned to control selectivity. In the selective hydrogenation of alkynes, palladium-based catalysts are commonly used. uu.nl Their selectivity for the formation of alkenes over alkanes can be significantly enhanced by modifying the catalyst system. This can be achieved by creating bimetallic catalysts, such as palladium-copper systems, or by introducing additives like quinoline (B57606) to the reaction mixture. uu.nl These modifications alter the electronic properties and surface morphology of the catalyst, thereby directing the reaction towards partial hydrogenation. uu.nl
Different catalytic systems can steer the reactivity of a diyne substrate down completely different transformation pathways, as illustrated by various hydrofunctionalization reactions:
Hydroarylation : Manganese catalysts, such as [MnBr(CO)₅], can catalyze the hydroarylation of 1,3-diynes with heteroarenes to produce furans and pyrroles. The proposed mechanism involves a directing group-assisted C-H activation of the arene, followed by coordination and regioselective insertion of the diyne into the manganese-carbon bond. mdpi.com
Hydrosilylation : Platinum catalysts, like hexachloroplatinic(IV) acid (Speier's catalyst), are effective for the hydrosilylation of 1,3-diynes, leading to the formation of silylated butadienes. mdpi.com Heterogeneous catalysts, including platinum on magnetite (PtO/PtO₂-Fe₃O₄) and palladium nanoparticles, have also demonstrated high syn-selectivity in these reactions. mdpi.com
Hydroamination : Copper-catalyzed intermolecular hydroamination of aromatic 1,3-diynes with indole (B1671886) and other azoles has been reported. mdpi.com In another example, a system composed of titanium tetrachloride (TiCl₄) and tert-butylamine (B42293) was shown to promote the coupling of an aliphatic 1,3-diyne with aromatic primary amines to yield pyrroles. mdpi.com
The following table summarizes how different catalyst systems direct the reaction of diynes toward specific products.
| Catalyst System | Reactant(s) | Reaction Type | Product(s) |
| [MnBr(CO)₅] | Diyne, Heteroarene | Hydroarylation | Furans, Pyrroles |
| H₂PtCl₆ (Speier's catalyst) | Diyne, Silane | Hydrosilylation | Silylated Butadienes |
| TiCl₄ / ᵗBuNH₂ | Aliphatic Diyne, Aromatic Amine | Hydroamination/Coupling | Pyrroles |
| Copper Catalyst | Aromatic Diyne, Indole/Azole | Hydroamination | E-vinylindoles/azoles |
| Pd/Cu Bimetallic | Alkyne, H₂ | Selective Hydrogenation | Alkene |
Radical Cyclizations and Other Mechanistic Pathways Initiated from Internal Diynes
Beyond transformations mediated by ionic or organometallic intermediates, internal diynes are also versatile substrates for reactions proceeding through radical mechanisms. Radical cascade cyclizations of diynes have emerged as a powerful strategy for the synthesis of complex carbocyclic and heterocyclic structures. mdpi.comrsc.org These reactions are valuable for their ability to form multiple C-C or C-heteroatom bonds in a single, efficient operation. mdpi.com
The general pathway for these transformations involves three key steps:
Radical Initiation and Addition : A radical is generated from a precursor, often through the use of a chemical initiator (like di-t-butyldiazene), a transition-metal catalyst, a photoredox catalyst, or electrochemical methods. mdpi.com This initial radical then adds to one of the alkyne moieties of the diyne.
Radical Cyclization : The newly formed vinyl radical undergoes an intramolecular cyclization by attacking the second alkyne unit. The regiochemistry of this cyclization (e.g., 5-exo vs. 6-endo) is a critical factor in determining the size of the resulting ring.
Termination/Functionalization : The cyclic radical intermediate is then quenched or trapped to form the final product. This can occur through various pathways, such as coupling with another radical, reaction with a metal-based species, oxidation followed by nucleophilic attack, or reduction followed by electrophilic attack. mdpi.com
An example of this type of reaction is the sun lamp-mediated radical reaction of diynes with benzenesulfonyl azide (B81097) in the presence of a radical initiator. This process yields azidosulfonylated cyclic products, demonstrating the formation of both a new ring and the introduction of two new functional groups. mdpi.com The versatility of radical cyclizations allows for the synthesis of a diverse range of difunctionalized cyclic compounds from readily available diyne precursors. mdpi.com
Advanced Spectroscopic and Structural Characterization of 3,7 Decadiyne and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: In the proton NMR spectrum of 3,7-decadiyne, the hydrogen atoms on the ethyl groups (CH₃) and methylene (B1212753) groups (CH₂) adjacent to the triple bonds would exhibit characteristic chemical shifts. The terminal methyl protons are expected to resonate in the typical alkane region, while the methylene protons adjacent to the sp-hybridized carbons will be shifted downfield. The integration of the signals would correspond to the ratio of protons in each unique environment.
¹³C NMR: The carbon-13 NMR spectrum provides critical information about the carbon skeleton. The sp-hybridized carbons of the diyne moiety would appear in a distinct region of the spectrum, typically between 65 and 90 ppm. The sp³-hybridized carbons of the ethyl groups would resonate at higher field (lower ppm values). The number of distinct signals confirms the symmetry of the molecule.
Interactive Table: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | ~1.0 | ~10-15 |
| CH₂ | ~2.2 | ~16-25 |
| C≡C | N/A | ~70-80 |
Mass Spectrometry (MS)
Mass spectrometry of this compound would reveal its molecular weight and fragmentation behavior. The molecular ion peak (M⁺) would correspond to the exact mass of the C₁₀H₁₄ molecule. Fragmentation patterns in alkanes and alkynes often involve the cleavage of C-C bonds. libretexts.org For this compound, characteristic fragmentation would likely involve the loss of ethyl or propyl fragments, leading to the formation of stable propargyl-type cations. The analysis of these fragments helps to confirm the connectivity of the molecule. chemguide.co.uklibretexts.org
Interactive Table: Expected Fragmentation Ions for this compound
| Fragment Ion | m/z (mass-to-charge ratio) | Possible Structure |
| [C₁₀H₁₄]⁺ (Molecular Ion) | 134 | Intact Molecule |
| [C₈H₁₁]⁺ | 107 | Loss of C₂H₃ |
| [C₇H₉]⁺ | 93 | Loss of C₃H₅ |
| [C₆H₇]⁺ | 79 | Loss of C₄H₇ |
Vibrational Spectroscopy for Bond Analysis and Conformational Studies (e.g., FTIR, Raman)
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for probing the specific bonds and conformational isomers of molecules like this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be characterized by the vibrational modes of its constituent bonds. The C-H stretching vibrations of the ethyl groups would appear in the region of 2850-3000 cm⁻¹. The most significant feature for an internal diyne like this compound is the C≡C stretching vibration. However, due to the symmetry of the internal alkyne, this peak is often weak or absent in the IR spectrum. msu.edu Bending vibrations for the CH₂ and CH₃ groups would be observed in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy
Raman spectroscopy is particularly well-suited for the analysis of diynes. The C≡C stretching mode, which is often weak in the IR spectrum of symmetrical internal alkynes, typically gives a strong signal in the Raman spectrum. nih.gov This is because the polarizability of the C≡C bond changes significantly during vibration. The Raman spectrum of this compound would show a characteristic strong peak for the C≡C stretch, generally in the range of 2100-2300 cm⁻¹. researchgate.net The exact position of this peak can be influenced by the electronic environment and any conjugation present. nih.govresearchgate.net
Interactive Table: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 2850-3000 | 2850-3000 | Strong (IR), Medium (Raman) |
| C≡C Stretch | Weak/Absent | 2100-2300 | Very Weak/Absent (IR), Strong (Raman) |
| C-H Bend | 1350-1470 | 1350-1470 | Medium (IR), Weak (Raman) |
X-ray Crystallography for Solid-State Structural Determination of Diyne Analogs
X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a molecule in the solid state. While a crystal structure for this compound itself may not be readily available, the analysis of its derivatives and other diyne analogs provides invaluable insight into the structural parameters of the diyne moiety.
Advanced Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable to chiral derivatives)
While this compound itself is achiral, the introduction of chiral centers into its derivatives opens up the application of chiroptical spectroscopic techniques. These methods are essential for determining the enantiomeric purity and absolute configuration of chiral molecules.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light. youtube.com For a chiral derivative of this compound, the CD spectrum would exhibit characteristic positive or negative bands corresponding to the electronic transitions of the chromophores within the molecule. The shape and sign of the CD spectrum are unique to a specific enantiomer, allowing for the determination of the absolute configuration by comparing experimental spectra with theoretical calculations. nih.gov The intensity of the CD signal is directly proportional to the enantiomeric excess, making it a powerful tool for assessing enantiomeric purity. arxiv.org
Time-Resolved Spectroscopic Methods for Kinetic and Mechanistic Insights into Diyne Reactions
Time-resolved spectroscopic techniques are employed to study the dynamics of chemical reactions on very short timescales, providing insights into reaction kinetics and mechanisms. For reactions involving diynes, such as isomerizations or photochemical reactions, these methods can track the formation and decay of transient intermediates. nih.govoxinst.com
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a pump-probe technique where a short laser pulse (the pump) initiates a reaction, and a second, delayed pulse (the probe) measures the absorption spectrum of the species present at a specific time after initiation. youtube.comnih.gov By varying the delay between the pump and probe pulses, it is possible to monitor the evolution of the reaction over time, from femtoseconds to microseconds. This allows for the direct observation of excited states and reactive intermediates in diyne reactions, helping to elucidate the reaction pathways and determine the rates of different steps. nsf.govprinceton.edu
Computational and Theoretical Investigations of 3,7 Decadiyne
Quantum Chemical Calculations on the Electronic Structure of 3,7-Decadiyne
Quantum chemical calculations are instrumental in elucidating the electronic characteristics of a molecule. For this compound, such studies would provide invaluable insights.
Frontier Molecular Orbital Analysis (HOMO-LUMO Energetics)
A frontier molecular orbital (FMO) analysis would calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the two isolated alkyne π-systems would be expected to contribute significantly to the HOMO and LUMO, influencing its potential for participation in chemical reactions. Without specific calculations, any stated energy values would be purely speculative.
Electron Density Distribution and Bonding Characteristics
Analysis of the electron density distribution would reveal the regions of high and low electron density within the this compound molecule. This is often visualized using molecular electrostatic potential (MEP) maps, which would highlight the electron-rich areas of the triple bonds, indicating likely sites for electrophilic attack. The bonding characteristics, such as bond lengths, bond angles, and charge distribution, would be quantified, providing a detailed picture of the molecule's ground-state geometry and electronic makeup.
Conformational Analysis and Molecular Dynamics Simulations of this compound
As a flexible molecule with several single bonds, this compound can adopt numerous conformations. A thorough conformational analysis would identify the most stable conformers and the energy barriers between them. Molecular dynamics simulations could then be employed to study the dynamic behavior of the molecule over time, providing a more realistic picture of its conformational preferences and flexibility under various conditions. This understanding is critical for predicting how the molecule might interact with other chemical species.
Theoretical Studies of Reactivity and Reaction Mechanisms
Theoretical studies are a powerful tool for predicting the reactivity of a molecule and for elucidating the mechanisms of its reactions.
Transition State Theory and Reaction Pathway Prediction
For any proposed reaction involving this compound, computational methods could be used to predict the most likely reaction pathways. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate. The geometry and electronic properties of these transition states would provide deep insight into the mechanism of the reaction.
Calculation of Activation Energies and Thermochemical Parameters
Once transition states are identified, their energies can be calculated to determine the activation energy for a given reaction. This is a key parameter in predicting the rate of a chemical reaction. Furthermore, other thermochemical parameters such as the enthalpy and Gibbs free energy of reaction can be computed to determine the thermodynamic feasibility of a proposed transformation.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, providing valuable insights that can complement and guide experimental work. scirp.org Density Functional Theory (DFT) is a particularly effective method for obtaining accurate predictions of various spectroscopic parameters. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy in structural elucidation. nih.gov For this compound, DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can be used to compute the isotropic magnetic shielding tensors for each nucleus. nih.gov These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The choice of functional (e.g., B3LYP, WP04) and basis set (e.g., 6-31G(d), cc-pVTZ) is crucial for achieving high accuracy. github.io Advanced approaches may also incorporate solvent effects through models like the Polarizable Continuum Model (PCM) and account for molecular dynamics to average over different conformations. github.ioresearchgate.net
Vibrational Spectroscopy (IR and Raman): Theoretical vibrational spectroscopy is instrumental in identifying the characteristic vibrational modes of a molecule. libretexts.org For this compound, a linear molecule with 3N-5 (where N is the number of atoms) vibrational degrees of freedom, DFT calculations can predict the frequencies and intensities of its infrared (IR) and Raman active modes. libretexts.org The most characteristic vibrations would include the C≡C triple bond stretching modes, which are expected to be strong in the Raman spectrum and weaker in the IR spectrum due to the molecule's symmetry. C-H stretching and bending vibrations, as well as C-C single bond stretches and various bending modes, can also be calculated. Comparing the computed spectrum with experimental data can confirm the molecular structure and purity. Discrepancies between calculated (harmonic) and experimental (anharmonic) frequencies are common, and scaling factors are often applied to improve the agreement. nih.gov
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. nih.gov For this compound, TD-DFT calculations can determine the energies of electronic transitions, typically the HOMO-LUMO transition, and their corresponding oscillator strengths. scirp.org These calculations help to understand the electronic structure and predict the wavelength of maximum absorption (λmax). researchgate.net For simple diynes, the primary electronic transitions are often π → π* transitions associated with the conjugated triple bonds.
Hypothetical Predicted Spectroscopic Data for this compound
The following table represents hypothetical data that could be generated for this compound using DFT calculations at the B3LYP/6-311+G(d,p) level of theory.
| Parameter | Predicted Value | Notes |
| ¹H NMR | ||
| δ (C1-H, C10-H) | ~1.8 ppm | Chemical shift for terminal methyl protons. |
| δ (C2-H₂, C9-H₂) | ~1.5 ppm | Chemical shift for methylene (B1212753) protons adjacent to methyl groups. |
| δ (C5-H₂, C6-H₂) | ~2.2 ppm | Chemical shift for methylene protons adjacent to the alkyne groups. |
| ¹³C NMR | ||
| δ (C1, C10) | ~13 ppm | Chemical shift for terminal methyl carbons. |
| δ (C2, C9) | ~22 ppm | Chemical shift for methylene carbons adjacent to methyl groups. |
| δ (C5, C6) | ~19 ppm | Chemical shift for methylene carbons adjacent to the alkyne groups. |
| δ (C3, C4, C7, C8) | ~80 ppm | Chemical shift for sp-hybridized alkyne carbons. |
| Vibrational Frequencies | ||
| C≡C Stretch (Symmetric) | ~2250 cm⁻¹ | Expected to be strong in Raman, weak or inactive in IR. |
| C≡C Stretch (Asymmetric) | ~2150 cm⁻¹ | Expected to be IR active. |
| C-H Stretch | 2850-3000 cm⁻¹ | Typical range for sp³ C-H stretches. |
| Electronic Transitions | ||
| λmax (π → π*) | ~230 nm | Predicted wavelength of maximum UV absorption. |
Note: This table is for illustrative purposes only and contains hypothetical values based on typical ranges for similar functional groups. Actual computational results would vary based on the level of theory and software used.
In Silico Modeling of this compound in Supramolecular Assemblies
In silico modeling provides a molecular-level understanding of how molecules like this compound might interact within a confined host environment, forming a supramolecular assembly. nih.gov Such studies are crucial for designing molecular containers, sensors, or materials with tailored properties.
Host-Guest Chemistry: The linear, somewhat rigid structure of this compound makes it an interesting candidate for encapsulation within various host molecules, such as cyclodextrins, cucurbiturils, or pillararenes. nih.gov Molecular docking and molecular dynamics (MD) simulations can be employed to model the formation and stability of a host-guest complex.
Molecular Docking: This technique could be used to predict the most favorable binding pose of this compound inside the cavity of a host molecule. Docking algorithms score different orientations based on intermolecular forces, providing an initial estimate of the binding affinity.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a dynamic picture of the supramolecular assembly over time. researchgate.netacs.orgresearchgate.netscienomics.com These simulations, which solve Newton's equations of motion for the atoms in the system, can reveal:
Binding Free Energy: Using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), the stability of the complex can be quantified, providing a more accurate estimation of the binding affinity.
Intermolecular Interactions: The specific non-covalent forces stabilizing the complex, such as van der Waals interactions between the alkyl chain of this compound and the hydrophobic interior of the host, can be analyzed in detail.
Conformational Changes: MD simulations show how both the host and guest molecules might adapt their conformations upon binding to achieve an optimal fit.
Solvent Effects: By explicitly including water molecules in the simulation box, the role of the solvent in the binding process, particularly the hydrophobic effect, can be investigated.
For example, a simulation of this compound with a pillar scielo.brarene host could reveal a strong association driven by hydrophobic interactions and favorable van der Waals contacts between the diyne's hydrocarbon backbone and the electron-rich cavity of the pillararene. nih.gov The results of such simulations are invaluable for the rational design of new supramolecular systems with specific recognition properties for linear diynes.
Research Applications of 3,7 Decadiyne and Poly 3,7 Decadiyne Systems
Polymerization of 3,7-Decadiyne: Formation of Polydiacetylenes
Poly(this compound) is a member of the polydiacetylene (PDA) family, which are polymers characterized by a conjugated backbone of alternating double and triple bonds. The formation of these polymers from monomers like this compound can be achieved through several methods, each offering different levels of control over the final polymer structure and properties.
Topochemical polymerization is a solid-state reaction where the crystal lattice of the monomer pre-organizes the molecules in a specific arrangement, dictating the stereochemistry of the resulting polymer. wikipedia.orgsemanticscholar.org This method is particularly effective for diacetylene monomers, which can undergo a 1,4-addition reaction when properly aligned in the crystal. semanticscholar.orgulsu.ru The polymerization is typically initiated by external stimuli such as heat or high-energy radiation (e.g., UV or gamma rays). wikipedia.org
The unique advantage of this technique is the ability to produce macroscopic, highly ordered, and defect-free polymer single crystals, which is not achievable through conventional solution polymerization methods. ulsu.ru The resulting poly(this compound) would exhibit exceptional purity and stereochemical regularity due to the constraints of the monomer's crystal lattice. ulsu.ru The success of topochemical polymerization is governed by specific geometric criteria established for diacetylenes, as detailed in the table below.
Table 1: Geometric Criteria for Topochemical Polymerization of Diacetylenes
| Parameter | Description | Ideal Value |
| d | Stacking distance between adjacent monomer chains | ~4.9 Å |
| γ | Angle between the diyne rod and the stacking axis | ~45° |
| d(C1···C4') | Contact distance between reactive carbon atoms of adjacent monomers | ~3.5 Å |
Data compiled from references semanticscholar.orgulsu.ru. This table outlines the critical packing parameters within the monomer crystal that enable a successful 1,4-addition topochemical polymerization to form polydiacetylene.
Oxidative polymerization offers an alternative, solution-based route to synthesizing polymers from monomers with active hydrogen atoms, such as terminal alkynes. While this compound is an internal diyne, related oxidative coupling reactions can be employed. These reactions typically involve the use of a metal catalyst and an oxidizing agent to facilitate the formation of new carbon-carbon bonds between monomer units.
The control of such polymerization reactions is critical to achieving desired polymer characteristics. Key parameters that can be adjusted include the concentrations of the monomer, the oxidant, and any acid or base catalysts. nih.gov The choice of solvent and reaction temperature also plays a significant role in influencing the reaction rate and the structure of the resulting polymer. rsc.org The mechanism often involves the formation of active centers on the monomer, which then propagate to form the polymer chain. nih.gov For diacetylene systems, this allows for the creation of conjugated polymer backbones. The optimal ratio of oxidant to monomer is a crucial factor; for bifunctional monomers, this ratio determines whether one or both reactive groups participate in polymerization, thereby controlling branching and cross-linking. nih.gov
The properties of poly(this compound) are intrinsically linked to the structure of the this compound monomer. The ethyl groups (-CH₂CH₃) at the 1 and 10 positions and the ethylene (B1197577) linker (-CH₂-CH₂-) between the two alkyne groups significantly influence the polymer's final characteristics. The structure of the monomer's side chains and the length of the linker between reactive moieties are known to affect polymer properties in several ways. aps.orgtaylorfrancis.comnih.gov
In the context of topochemical polymerization, the size and nature of the side groups determine the packing arrangement of the monomer in the crystal, which in turn dictates the feasibility and outcome of the polymerization. ulsu.ru For polydiacetylenes in general, the side chains influence the conformation of the conjugated polymer backbone, affecting its planarity and, consequently, its electronic and optical properties. mdpi.com A longer or more flexible linker between the diyne units can alter the crystal packing and the mechanical properties of the resulting polymer. aps.orgresearchgate.net
Table 2: Influence of Monomer Structure on Polydiacetylene Properties
| Monomer Structural Feature | Influence on Polymerization | Impact on Final Polymer Properties |
| Side Group Size/Shape | Affects crystal packing and monomer alignment, influencing reactivity in topochemical polymerization. ulsu.ru | Determines polymer chain conformation (e.g., planarity), solubility, and inter-chain interactions. mdpi.com |
| Diyne Linker Length | Influences the distance and orientation between reactive alkyne units in the crystal lattice. researchgate.net | Affects the flexibility of the polymer backbone and can modify thermal and mechanical properties. |
| Functional Groups | Can introduce specific intermolecular interactions (e.g., hydrogen bonding) to guide crystal packing. | Imparts specific functionalities to the polymer, such as solubility or sensing capabilities. |
This table summarizes the general relationships between the structural elements of a diyne monomer and the properties of the resulting polydiacetylene.
Controlling the molecular weight (MW) and polydispersity (PDI) is essential for tailoring the material properties of polymers for specific applications. semanticscholar.orgresearchgate.net Higher molecular weight often leads to improved mechanical properties. nih.gov
In topochemical polymerization, the growth of macromolecules occurs within the monomer crystal. ulsu.ru Therefore, the achievable molecular weight is highly dependent on the quality and perfection of the crystal. Defects, impurities, or grain boundaries can act as chain termination points, limiting the final MW. The reaction kinetics within the solid state also play a crucial role. ulsu.ru
For solution-based polymerization methods, such as oxidative coupling, MW and PDI can be controlled more conventionally. Strategies include:
Stoichiometric Control: Adjusting the ratio of monomer to initiator or catalyst.
Chain Transfer Agents: Introducing agents that terminate chain growth to control the average chain length. semanticscholar.org
Reaction Conditions: Modifying temperature, time, and monomer concentration to influence the rates of initiation, propagation, and termination.
Achieving high molecular weight with low polydispersity is a common goal in polymer synthesis to ensure uniform material properties. mdpi.commdpi.com
Advanced Materials Science Applications of Poly(this compound) Derivatives
The highly conjugated backbone of poly(this compound) and its derivatives makes them promising candidates for a variety of advanced materials science applications, particularly in the field of optoelectronics.
Polydiacetylenes are well-known for their unique optical and electronic properties, which stem from the delocalized π-electron system along their conjugated backbone. ulsu.rumdpi.com This electronic structure leads to strong absorption of light in the visible spectrum. mdpi.com The interaction of the polymer with light can be further manipulated, leading to significant nonlinear optical (NLO) responses.
The electronic properties of these polymers can be tuned by modifying the monomer's side chains, which alters the polymer's conformation and electronic energy levels. mdpi.com The absence of chain ends in cyclic conjugated polymers has been shown to enhance stability against electro-oxidation and can lead to stronger charge delocalization compared to linear analogues. mdpi.com These characteristics make poly(this compound) and related polydiacetylenes attractive for developing materials for various optoelectronic devices.
Table 3: Potential Optoelectronic Applications of Polydiacetylenes
| Property | Potential Application | Rationale |
| Strong Visible Light Absorption | Organic Photovoltaics (OPVs) | Can act as the light-absorbing layer in a solar cell. |
| Large Third-Order NLO Susceptibility | All-Optical Switching, Optical Limiting | The refractive index changes with light intensity, enabling light-based signal processing. |
| Conjugated π-System | Organic Field-Effect Transistors (OFETs) | The conjugated backbone can transport charge carriers. |
| Chromic Transitions | Sensors | The polymer's color can change in response to external stimuli (heat, pressure, chemical binding), enabling visual detection. researchgate.net |
This table highlights the key optoelectronic properties of polydiacetylenes and their corresponding potential applications in advanced materials.
Functional Thin Films and Coatings Research
Polymers derived from diyne monomers, known as polydiacetylenes (PDAs), are a well-studied class of materials known for their unique electronic and optical properties. It is conceivable that poly(this compound), if synthesized via methods like oxidative coupling or cyclopolymerization, could be explored for applications in functional thin films and coatings.
The defining characteristic of many polydiacetylenes is their conjugated backbone, which arises from the topochemical polymerization of monomer crystals. This backbone is responsible for their intense color and chromic properties, where the material changes color in response to external stimuli such as temperature (thermochromism), mechanical stress (mechanochromism), or chemical environment (solvatochromism). Such properties make them attractive candidates for sensor applications.
Research into thin films of poly(this compound) would likely focus on the following areas:
Stimuli-Responsive Coatings: Investigating the potential for thin films to exhibit chromic transitions. The ethyl groups flanking the alkyne units in this compound would influence the packing of the polymer chains, which in turn would affect the sensitivity and nature of any chromic response.
Barrier Films: The ordered structure of polymer-clay multilayers has been shown to produce effective barrier thin films. mdpi.com By analogy, the potential for highly ordered, self-assembled layers of poly(this compound) could be explored for creating coatings with tailored permeability for gases or liquids.
Functional Surfaces: Thin films of functional materials can be used to create surfaces with specific properties, such as self-cleaning or anti-pollution capabilities. mdpi.com Research could explore the deposition of poly(this compound) to create functionalized surfaces whose properties could be tuned by leveraging the reactivity of the polymer backbone.
The table below outlines potential research directions for poly(this compound) films, drawing analogies from other functional polymer systems.
| Potential Research Area | Underlying Principle | Analogous Material System | Potential Application |
| Sensor Development | Chromic response of conjugated backbone to external stimuli. | Polydiacetylenes | Temperature, stress, or chemical sensors. |
| Advanced Glazing | Creation of coatings that control light or heat transmission. | Metal Oxides, VO₂ | Smart windows, energy-efficient coatings. |
| Anti-Corrosion Coatings | Formation of dense, ordered barrier layers on metal surfaces. | Polymer-Clay Composites | Protective coatings for metals and alloys. mdpi.com |
| Biomedical Films | Biocompatible films for cell culture or medical devices. | Poly(lactic-co-glycolic acid) | Scaffolds for tissue engineering, device coatings. |
Precursors for Carbon-Rich Materials
The high carbon-to-hydrogen ratio and the presence of reactive carbon-carbon triple bonds make this compound a promising candidate as a molecular precursor for the synthesis of carbon-rich materials. The carbonization of rationally designed organic molecules is an established strategy for producing functional porous carbons, ordered carbonaceous frameworks, and other advanced carbon structures. researchgate.net
Molecules containing diacetylene or other ethynyl (B1212043) moieties are particularly effective precursors because the triple bonds can undergo thermal polymerization at relatively low temperatures (e.g., ~300 °C), which helps to cross-link the molecules and increase the carbon yield during subsequent high-temperature pyrolysis. researchgate.net This process minimizes the loss of carbon atoms through volatilization of small fragments, leading to a more efficient conversion to the final carbon material.
A potential synthetic route using this compound as a precursor would involve:
Thermal Polymerization: Heating this compound under an inert atmosphere to induce cross-linking via its diyne functionalities.
Pyrolysis: Subjecting the resulting polymer to much higher temperatures (e.g., 600-900 °C or higher) to break down the organic structure, drive off most non-carbon elements (primarily hydrogen), and form a rigid, carbon-rich framework.
The final properties of the carbon material (e.g., porosity, surface area, and electronic conductivity) would be highly dependent on the pyrolysis conditions and whether a template or catalyst was used. Such materials derived from this compound could be investigated for applications in catalysis, energy storage (e.g., supercapacitor electrodes), and gas adsorption.
The following table summarizes typical stages in the synthesis of carbon materials from organic precursors.
| Process Stage | Typical Temperature | Description | Purpose |
| Pre-treatment/Polymerization | 200 - 400 °C | Initial heating to induce cross-linking of precursor molecules. | Increase thermal stability and subsequent carbon yield. |
| Carbonization/Pyrolysis | 400 - 900 °C | Thermal decomposition in an inert atmosphere to remove non-carbon elements. | Formation of an amorphous or nanocrystalline carbon framework. |
| Activation (Optional) | 700 - 1000 °C | Treatment with an activating agent (e.g., CO₂, steam, KOH) to create pores. | Develop high surface area and controlled porosity. |
Supramolecular Chemistry Involving this compound as a Building Block
The rigid, linear geometry imposed by the C-C≡C-C≡C-C core of the this compound structure makes it an interesting building block for supramolecular chemistry, where non-covalent interactions are used to construct larger, organized assemblies.
Host-Guest Interactions with Diyne Scaffolds
Host-guest chemistry involves the creation of larger "host" molecules that have a cavity capable of binding smaller "guest" molecules or ions. The diyne unit can be incorporated into larger molecular architectures to act as a rigid structural element or "scaffold."
While this compound itself is not a host, it could be chemically elaborated into a macrocycle or a cage-like molecule. In such a structure, the diyne unit would provide a stiff, linear strut, helping to define the size and shape of the host's binding cavity. The rigidity of the diyne is crucial for pre-organizing the host, minimizing the entropic penalty of binding a guest. Research in this area could involve synthesizing macrocycles containing the this compound moiety and studying their ability to encapsulate small organic molecules or ions. The binding could be studied in the gas phase using mass spectrometry or in solution via NMR spectroscopy, analogous to studies on cyclodextrin-polyoxometalate complexes. rsc.org The encapsulation of guest molecules can significantly alter their properties, such as enhancing the quantum yield of luminescent guests by shielding them from solvent. nih.gov
| Host Type | Role of Diyne Scaffold | Guest Type | Potential Application |
| Macrocycle | Provides a rigid segment to form a well-defined 2D cavity. | Planar aromatic molecules, metal ions | Molecular sensing, selective transport |
| Molecular Cage | Acts as a linear edge or strut in a 3D structure. | Spherical or small aliphatic molecules | Drug delivery, reaction nanoreactors |
| Molecular Tweezer | Forms a rigid backbone connecting two binding arms. | Fullerenes, flat organic molecules | Materials science, molecular electronics |
Self-Assembly Processes Directed by Internal Diyne Moieties
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The shape of the individual molecules is a critical factor in determining the final structure. The internal diyne moiety of this compound enforces a nearly linear geometry over the central six carbons of its ten-carbon chain.
If functional groups capable of forming strong, directional interactions (like hydrogen bonds or π-π stacking) were attached to the ends of the this compound molecule, this linear core could direct the self-assembly process. For example, attaching amide or carboxylic acid groups could lead to the formation of one-dimensional hydrogen-bonded ribbons or two-dimensional sheets. The diyne unit acts as a rigid rod, ensuring that the interacting end-groups are held far apart and promoting the formation of extended, ordered structures rather than disordered aggregates. Such materials could be investigated for their potential as liquid crystals, organic semiconductors, or porous materials.
Catalysis: this compound as a Substrate or Ligand Precursor in Catalytic Systems
The two internal alkyne groups in this compound offer significant potential in the field of catalysis, both as a reactive molecule (substrate) and as a foundational structure for creating new catalyst ligands.
As a substrate , this compound can participate in a variety of metal-catalyzed reactions. The presence of two triple bonds allows for sequential or double functionalization. Key potential reactions include:
Semi-Hydrogenation: The selective hydrogenation of the alkynes to (Z)-alkenes is a critical transformation in organic synthesis. Catalysts based on iron or other earth-abundant metals are being developed for this purpose, and this compound could serve as a model substrate to test catalyst selectivity for converting a diyne to a diene or a mono-ene. researchgate.net
Hydrofunctionalization: This class of reactions involves the addition of an H-X bond across a triple bond. For a diyne, this presents challenges of regioselectivity (which alkyne reacts) and stereoselectivity. mdpi.com Catalytic systems could be developed to selectively add amines (hydroamination), boranes (hydroboration), or other fragments to one or both of the alkyne groups in this compound.
Cycloadditions: The alkynes can participate as dienophiles or dipolarophiles in cycloaddition reactions, potentially leading to complex heterocyclic or carbocyclic structures.
The table below summarizes potential catalytic transformations of this compound as a substrate.
| Reaction Type | Catalyst System (Example) | Potential Product(s) |
| Semi-Hydrogenation | Palladium (Lindlar), Iron-based catalysts | 3,7-Decadiene, 3-Decene |
| Hydroamination | Palladium, Copper, Gold complexes | Enamines, Imines |
| Hydroboration | Rhodium, Iridium complexes | Vinylboronates |
| Cyclopolymerization | Molybdenum, Tungsten complexes | Poly(this compound) with a cyclic structure |
As a ligand precursor , the this compound scaffold offers a rigid framework for constructing bidentate or multidentate ligands. By chemically modifying the terminal ethyl groups (or by starting with a functionalized diyne), coordinating groups such as phosphines, amines, or N-heterocyclic carbenes (NHCs) could be introduced at both ends of the molecule. The diyne unit would act as a rigid and electronically interesting spacer, holding the coordinating atoms at a fixed distance. The properties of the resulting metal complexes, and therefore their catalytic activity, could be fine-tuned by altering the length and nature of the diyne spacer. researchgate.net For example, a phosphine-diyne-phosphine ligand could be synthesized and complexed with palladium to catalyze cross-coupling reactions, where the ligand's rigidity and electronic properties could influence reaction efficiency and selectivity.
Future Research Directions and Unexplored Avenues for 3,7 Decadiyne Chemistry
Development of Novel and Sustainable Synthetic Methodologies
While traditional methods for synthesizing internal diynes, such as the Cadiot-Chodkiewicz and Glaser couplings, are well-established, future research could focus on developing more sustainable and efficient routes to 3,7-decadiyne and its derivatives. A key area of development will be the use of earth-abundant metal catalysts and environmentally benign reaction conditions.
Future synthetic strategies could explore:
Catalytic Homocoupling: Investigating novel catalyst systems, potentially based on iron or copper, for the homocoupling of 1-pentyne (B49018) to yield this compound. organic-chemistry.org The goal would be to achieve high yields and selectivity under mild conditions, avoiding the need for stoichiometric reagents.
Alkyne Metathesis: Exploring the use of alkyne metathesis as a route to this compound. This could involve the self-metathesis of a suitable terminal alkyne or a cross-metathesis reaction, offering a versatile approach to substituted derivatives.
Flow Chemistry: The development of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and product purity.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Earth-Abundant Metal Catalysis | Reduced cost, lower toxicity, increased sustainability. | Catalyst design, reaction optimization. |
| Alkyne Metathesis | Versatility for derivative synthesis, potential for dynamic systems. | Catalyst development, substrate scope. |
| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design, optimization of reaction parameters. |
Exploration of Unconventional Reactivity and Novel Transformations
The two isolated triple bonds of this compound provide a canvas for exploring a wide range of chemical transformations. Future research should venture beyond classical alkyne reactions to uncover novel reactivity patterns.
Promising areas of investigation include:
Selective Functionalization: Developing methods for the selective mono- and di-functionalization of the two alkyne units. This could involve chemo- and regioselective hydroelementation reactions, such as hydroboration, hydrosilylation, and hydrostannylation, to introduce new functionalities. rsc.org
Cycloaddition Reactions: Investigating the participation of this compound in intramolecular and intermolecular cycloaddition reactions. organic-chemistry.orguchicago.edunih.govwikipedia.org The flexible spacer between the two alkyne groups could allow for the formation of unique macrocyclic or bicyclic structures through reactions like the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgwikipedia.org
Organometallic Chemistry: Exploring the coordination chemistry of this compound with various transition metals. This could lead to the discovery of novel organometallic complexes with interesting catalytic or material properties.
Advanced Tailoring of Poly(this compound) for Specific Material Properties
The polymerization of diynes can lead to the formation of conjugated polymers with interesting optical and electronic properties. While the polymerization of conjugated diynes to form polydiacetylenes is well-studied, the polymerization of non-conjugated diynes like this compound is a less explored area with significant potential.
Future research in this area could focus on:
Controlled Polymerization: Developing controlled polymerization techniques to synthesize poly(this compound) with well-defined molecular weights and architectures. This could involve leveraging techniques like acyclic diyne metathesis (ADMET) polymerization.
Post-Polymerization Modification: Exploring the post-polymerization modification of poly(this compound) to tune its properties. The unreacted alkyne units in the polymer backbone could serve as handles for introducing various functional groups.
Material Properties: A thorough investigation of the thermal, mechanical, and photophysical properties of poly(this compound) and its derivatives will be crucial for identifying potential applications in areas such as organic electronics and sensor technology. mdpi.com
| Research Area | Objective | Potential Applications |
| Controlled Polymerization | Precise control over polymer structure. | Advanced functional materials. |
| Post-Polymerization Modification | Tuning of material properties. | Tailored polymers for specific applications. |
| Material Property Characterization | Understanding structure-property relationships. | Organic electronics, sensors, smart materials. |
Integration of this compound into Dynamic Covalent and Adaptive Chemistry Systems
Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create adaptive chemical systems. rsc.orgnih.govrsc.org The alkyne functionality, while not traditionally considered a dynamic covalent bond, can participate in reversible reactions under certain conditions, such as alkyne metathesis.
Future research could explore:
Diyne Metathesis for Dynamic Polymers: Investigating the use of this compound as a monomer in reversible acyclic diyne metathesis polymerization to create dynamic and self-healing materials. nih.gov
Stimuli-Responsive Systems: Designing systems where the reactivity of the alkyne groups in this compound or its polymers can be switched on or off by an external stimulus, leading to the development of "smart" materials.
Orthogonal Chemistry: Exploring the integration of alkyne-based dynamic chemistry with other orthogonal dynamic covalent chemistries to create complex, multi-responsive systems.
Synergistic Experimental and Computational Research Strategies
A combined experimental and computational approach will be essential for accelerating progress in the chemistry of this compound. mcmaster.ca Theoretical calculations can provide valuable insights into reaction mechanisms, predict the properties of novel materials, and guide experimental design.
Key areas for synergistic research include:
Reaction Mechanism Elucidation: Using computational methods, such as density functional theory (DFT), to elucidate the mechanisms of novel reactions involving this compound.
Predictive Materials Science: Employing computational screening to predict the electronic and optical properties of poly(this compound) and its derivatives, thereby identifying promising candidates for specific applications.
Spectroscopic Characterization: Combining experimental spectroscopic data with theoretical calculations to gain a deeper understanding of the structure and bonding in molecules and materials derived from this compound.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple molecule into a valuable building block for the next generation of functional materials and chemical technologies.
Q & A
Q. How do researchers reconcile contradictory data on the antioxidant activity of this compound across studies?
- Methodological Answer : Discrepancies in antioxidant assays (e.g., DPPH, ABTS) may arise from variations in sample preparation, solvent polarity, or assay protocols. For instance, Lee et al. (2008) reported negligible ABTS radical scavenging (0% activity) but significant superoxide anion inhibition (IC₅₀ = 8.05 ± 0.61 µg/mL) for this compound . Researchers should replicate experiments under standardized conditions (e.g., pH, temperature) and perform dose-response analyses to confirm activity thresholds. Statistical validation (e.g., ANOVA with p < 0.05) is essential to distinguish experimental noise from true biological effects .
Q. What strategies optimize the experimental design for studying this compound’s reactivity in click chemistry applications?
- Methodological Answer : Use kinetic studies (e.g., time-resolved UV-Vis spectroscopy) to monitor reaction rates in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Control variables include catalyst concentration, solvent polarity, and temperature. For reproducibility, document reaction milestones (e.g., induction periods, exothermic peaks) and validate product structures via X-ray crystallography or 2D NMR . Pilot studies should test scalability and byproduct formation under inert vs. aerobic conditions .
Q. How can computational modeling complement experimental data in predicting this compound’s supramolecular assembly behavior?
- Methodological Answer : Apply density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps) and intermolecular interactions (e.g., van der Waals forces). Molecular dynamics (MD) simulations can model self-assembly in solvent environments, predicting aggregation patterns. Validate models against experimental data (e.g., XRD for crystal packing) and adjust force fields to improve accuracy. Collaborative workflows integrating computational and experimental teams are critical for iterative refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
